2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one
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Overview
Description
2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one is a chemical compound with a complex structure that includes a chloro group, a pyrazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one typically involves multiple steps. One common method involves the reaction of 1-ethylpyrazole with morpholine in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of chlorinating agents and the potential hazards associated with the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-[2-(1-methylpyrazol-4-yl)morpholin-4-yl]propan-1-one
- 2-Chloro-1-[2-(1-phenylpyrazol-4-yl)morpholin-4-yl]propan-1-one
Uniqueness
2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
IUPAC Name |
2-chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2/c1-3-16-7-10(6-14-16)11-8-15(4-5-18-11)12(17)9(2)13/h6-7,9,11H,3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIVUBPQABOVDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CN(CCO2)C(=O)C(C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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